Unii-SQ4RA6V9GD
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Overview
Description
ME-3738, also known as 22β-methoxyolean-12-ene-3β,24(4β)-diol, is a derivative of soyasapogenol B. It is a small molecule drug that was initially developed by Meiji Seika Pharma Co., Ltd. This compound has shown potential in various therapeutic areas, particularly in the treatment of infectious diseases and digestive system disorders .
Chemical Reactions Analysis
ME-3738 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the chemical properties and reactions of soyasapogenol derivatives.
Mechanism of Action
ME-3738 exerts its effects primarily through its action as an interleukin-6 receptor alpha subunit agonist. This mechanism involves the activation of interleukin-6 receptor pathways, leading to the induction of various immune responses. The compound has been shown to induce the expression of interferon-stimulated genes and enhance the effect of interferon-alpha, thereby inhibiting viral replication and promoting antiviral immune responses .
Comparison with Similar Compounds
ME-3738 is unique among soyasapogenol derivatives due to its specific chemical modifications and biological activities. Similar compounds include other derivatives of soyasapogenol, such as:
Oleanolic acid: A pentacyclic triterpenoid with antiviral and anti-inflammatory properties.
Betulinic acid: Another pentacyclic triterpenoid known for its antitumor and antiviral activities.
Ursolic acid: A compound with a broad spectrum of biological activities, including anti-inflammatory and antiviral effects.
Compared to these compounds, ME-3738 has shown unique properties in inducing interferon-beta expression and inhibiting hepatitis C virus replication, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C31H52O3 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h9,21-25,32-33H,10-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29+,30+,31+/m0/s1 |
InChI Key |
PKYIOGUKISFMKN-NUKYOBHGSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5OC)(C)C)C)C)C)(C)CO)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)OC)C)C)C)(C)CO)O)C)C |
Synonyms |
ME3738 |
Origin of Product |
United States |
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